molecular formula C6H8NO3P B038329 (3-Aminophenyl)phosphonic acid CAS No. 5427-30-5

(3-Aminophenyl)phosphonic acid

Cat. No. B038329
CAS RN: 5427-30-5
M. Wt: 173.11 g/mol
InChI Key: MZZQBSHNCYWSTL-UHFFFAOYSA-N
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Description

(3-Aminophenyl)phosphonic acid, also known as APPA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is a member of the phosphonic acid family and is characterized by its unique structure, which consists of a benzene ring attached to a phosphonic acid group and an amino group.

Scientific Research Applications

  • Metabolic Regulation and Drug Development : Aminophosphonic acids, including (3-Aminophenyl)phosphonic acid, are recognized for their potential in metabolic regulation and drug development. They are noted for requiring efficient synthetic methods and stereoselective synthesis, indicating their relevance in the development of novel pharmaceuticals (Orsini, Sello, & Sisti, 2010).

  • Inhibitors in Biological Processes : These compounds are identified as potential inhibitors of enzymes in various biological processes, suggesting applications in both agrochemistry and medicine (Mucha, Kafarski, & Berlicki, 2011).

  • Catalyst in Synthesis : Phenylphosphonic acid, a related compound, serves as an efficient and reusable catalyst for synthesizing α-aminophosphonates, which are important in clean conversion processes (Bedolla-Medrano, Hernández-Fernández, & Ordóñez, 2014).

  • Bone-targeting Drugs and Enzyme Inhibitors : Phosphonates, including this compound, are highlighted for their potential as bone-targeting drugs, antibacterial and anticancer agents, and as tools for enzyme inhibitor design. They also have applications in medical imaging and diagnostics (Turhanen, Demadis, & Kafarski, 2021).

  • Herbicidal Substances : New aminobisphosphonates, including derivatives of this compound, can inhibit plant P5C reductase, potentially leading to new herbicidal substances (Forlani et al., 2008).

  • Herbicidal Activity Against Specific Plants : Aminobenzylphosphonic acids demonstrate notable herbicidal activity against plants like Lepidium sativum and Cucumis sativus, indicating their effectiveness in weed control (Kafarski et al., 1995).

  • Synthesis of Various Compounds : Allylic α- and γ-hydroxyphosphonates can be used to synthesize (3-Amino-1-alkenyl)phosphonic acids, which are then converted into various compounds, showing the versatility of these acids in chemical synthesis (Öhler & Kotzinger, 1993).

  • Proton-Conducting Membranes in Fuel Cells : Phenylphosphonic acid functionalized poly[aryloxyphosphazenes] show potential as proton-conducting membranes in fuel cells, indicating an application in energy technology (Allcock, Hofmann, Ambler, & Morford, 2002).

Future Directions

The future directions of research involving (3-Aminophenyl)phosphonic acid could potentially involve its use in the synthesis of self-doped polyanilines . These materials have applications in various innovative technologies, such as biosensors, chemical sensors, electrochromic displays, and flexible electronic devices .

properties

IUPAC Name

(3-aminophenyl)phosphonic acid
Source PubChem
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InChI

InChI=1S/C6H8NO3P/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MZZQBSHNCYWSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063871
Record name Phosphonic acid, (3-aminophenyl)-
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Molecular Weight

173.11 g/mol
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CAS RN

5427-30-5
Record name P-(3-Aminophenyl)phosphonic acid
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Record name (3-Aminophenyl)phosphonic acid
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Record name (3-Aminophenyl)phosphonic acid
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Record name Phosphonic acid, P-(3-aminophenyl)-
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Record name Phosphonic acid, (3-aminophenyl)-
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Synthesis routes and methods

Procedure details

4 mL of DMF and trimethylsilyl bromide (1 mL) were added to the mixture (170 mg) of monomethyl(3-nitrophenyl)phosphonate and dimethyl ester, and stirred at 60° C. for 2 hours. After removing a solvent, the mixture was dissolved in a mixed solvent of water and methanol. Pd/C in catalyst quantity was added thereto and stirred under hydrogen atmosphere overnight. After filtering out the catalyst, a solvent was removed to obtain a crude product of (3-aminophenyl)phosphonic acid.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
monomethyl(3-nitrophenyl)phosphonate
Quantity
170 mg
Type
reactant
Reaction Step One
[Compound]
Name
dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the synthesis environment impact the properties of poly(3-aminophenyl phosphonic acid)?

A2: Research indicates that the aqueous environment during the polymerization of (3-Aminophenyl)phosphonic acid significantly influences the final material properties []. For instance, varying the pH of the solution during synthesis, by using deionized water, acidic solutions (HCl), or buffered solutions, leads to different morphologies and electrical conductivities in the resulting polymer. This highlights the importance of carefully controlling reaction conditions to tailor the material for specific applications.

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